N-Isopropylindoline-2-carboxamide
CAS No.:
Cat. No.: VC15831753
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | N-propan-2-yl-2,3-dihydro-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C12H16N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11,14H,7H2,1-2H3,(H,13,15) |
| Standard InChI Key | CMAXROOFJXSODT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1CC2=CC=CC=C2N1 |
Introduction
N-Isopropylindoline-2-carboxamide is an organic compound featuring an indoline structure with a carboxamide functional group and an isopropyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. Despite the limited availability of specific research articles directly focused on N-Isopropylindoline-2-carboxamide, its structural analogs and related compounds provide valuable insights into its potential applications and properties.
Synthesis Approaches
The synthesis of N-Isopropylindoline-2-carboxamide typically involves several steps, including the formation of the indoline ring, introduction of the carboxamide group, and attachment of the isopropyl substituent. Common methods may involve reactions such as amidation and alkylation.
| Synthetic Step | Description |
|---|---|
| Indoline Formation | Synthesis of the indoline ring through cyclization reactions. |
| Carboxamide Introduction | Reaction of indoline with chloroformates or acid chlorides to form the carboxamide group. |
| Isopropyl Attachment | Alkylation of the carboxamide nitrogen with isopropyl halides or isopropyl chloroformate. |
Biological Activities and Potential Applications
While specific biological activity data for N-Isopropylindoline-2-carboxamide is limited, compounds with similar structures have shown potential in medicinal chemistry. For instance, indoline derivatives have been studied for their antimicrobial, anticancer, and enzyme inhibitory activities.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth, potentially useful against bacterial infections. |
| Anticancer Properties | Inhibition of cancer cell proliferation, which could be beneficial in oncology. |
| Enzyme Inhibition | Modulation of enzyme activity, which might be useful in treating metabolic disorders. |
Similar Compounds and Their Applications
Compounds similar to N-Isopropylindoline-2-carboxamide include N-Methylindoline-2-carboxamide, N-Ethylindoline-2-carboxamide, and N-Propylindoline-2-carboxamide. These compounds differ primarily in the alkyl group attached to the carboxamide nitrogen.
| Compound | Alkyl Group | Potential Applications |
|---|---|---|
| N-Methylindoline-2-carboxamide | Methyl | Antimicrobial, anticancer research. |
| N-Ethylindoline-2-carboxamide | Ethyl | Investigated for enzyme inhibition and biological activity. |
| N-Propylindoline-2-carboxamide | Propyl | Studied for potential therapeutic effects similar to N-Isopropylindoline-2-carboxamide. |
Future Research Directions
Future studies on N-Isopropylindoline-2-carboxamide should focus on its interaction with biological systems, including enzyme inhibition assays and cell culture experiments to determine its therapeutic potential and safety profile. Additionally, exploring its structural modifications could lead to the development of new compounds with enhanced biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume